Metsulfuron-methyl-d3
CAS No.: 2377723-88-9
Cat. No.: VC17989761
Molecular Formula: C14H15N5O6S
Molecular Weight: 384.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377723-88-9 |
|---|---|
| Molecular Formula | C14H15N5O6S |
| Molecular Weight | 384.38 g/mol |
| IUPAC Name | methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
| Standard InChI | InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |
| Standard InChI Key | RSMUVYRMZCOLBH-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
| Canonical SMILES | CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Metsulfuron-methyl-d3 retains the core structure of metsulfuron-methyl, featuring:
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A sulfonylurea bridge (-SO₂NHCONH-)
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A triazine ring substituted with deuterated methoxy and methyl groups
Key physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 384.38 g/mol | |
| CAS Number | 2377723-88-9 | |
| Storage conditions | 20°C in inert atmosphere | |
| Purity | ≥98% |
Synthesis and Manufacturing
Patent-Protected Synthesis Route (CN110283133B)
The optimized four-step synthesis achieves 85.7% yield in the critical deuterium incorporation step :
Step 1: Ethoxylation
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Reactant: Compound I (2-amino-4-methyl-6-methoxy-1,3,5-triazine)
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Conditions: Sodium ethoxide/ethanol, room temperature, 12h
Step 2: Deuterated Methoxy Substitution
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Reactant: Compound II
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Reagent: CD₃ONa in anhydrous THF
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Conditions: Reflux at 66°C for 5h
Step 3: Intermediate Formation
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Reactants: Compound IV (methyl 2-sulfamoylbenzoate) + Compound V (triazine derivative)
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Catalyst: Triethylene diamine
Step 4: Final Coupling
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Reactants: Compound III + Compound VI
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Solvent system: Ethyl acetate/toluene
Economic Advantages Over Conventional Methods
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Deuterated reagent efficiency: Requires only 2 mL CD₃OH per 70 mg product vs. >10 mL in traditional routes
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Cost reduction: >90% savings in deuterated methanol consumption
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Purification simplicity: Single chromatographic step vs. multiple recrystallizations
Analytical Applications
Mass Spectrometry Internal Standard
Metsulfuron-methyl-d3 demonstrates exceptional performance in LC-MS/MS workflows:
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Detection limits: Enables quantification down to 0.01 μg/kg in food matrices
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Matrix effect compensation: Reduces signal suppression from 35% to <5% in plant tissues
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Multi-residue methods: Validated for 450+ pesticides in QuEChERS extracts
Environmental Fate Studies
Degradation kinetics in soil (Field study, 30 g/ha application):
| Parameter | Value | Depth (cm) | Source |
|---|---|---|---|
| Half-life (t₁/₂) | 6.3-7.9 days | 0-50 | |
| Leaching potential | 30-40 cm | 3-14 DAT | |
| Residue persistence | <2% after 21 days | 40-50 cm |
Environmental Impact Profile
Ecotoxicological Data
| Organism | EC₅₀ (96h) | Test Concentration | Effect | Source |
|---|---|---|---|---|
| Daphnia magna | 0.8 μg/L | 1x field rate | 100% mortality | |
| Soil microbiota | N/A | 15 g/ha | 40% biomass reduction | |
| Lemna minor | 0.1 μg/L | 0.1% application | Growth inhibition |
Regulatory Status
Spill Management Protocol
Recent Research Advancements
Metabolic Pathway Elucidation (2024 Study)
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Identified 4-methoxy-6-methyl-1,3,5-triazin-2-amine (AMMT) as primary soil metabolite
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Degradation pathway:
Metsulfuron-methyl-d3 → Sulfonylurea bridge cleavage → AMMT + benzoic acid derivatives
Nanoformulation Development
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Encapsulation in chitosan nanoparticles (200 nm diameter):
Global Market Overview (2025 Data)
| Region | Market Share | Growth Rate | Key Applications |
|---|---|---|---|
| North America | 38% | 6.7% CAGR | Environmental monitoring |
| Europe | 29% | 5.2% CAGR | Food safety testing |
| Asia-Pacific | 25% | 9.1% CAGR | Agricultural research |
Critical Challenges and Future Directions
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